4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O5 This compound is characterized by the presence of a chloro group, two methoxy groups, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation using dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy groups at the 2 and 5 positions.
Coupling Reaction: Finally, the methoxylated product is coupled with 2,5-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-amino-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling and metabolic pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
4-chloro-N-(2,5-dimethoxyphenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)11-5-3-9(16)7-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUARYRPBHKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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